REACTION_CXSMILES
|
[ClH:1].C([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH:16]([NH2:18])[CH3:17])C1C=CC=CC=1>[Pd].CO>[ClH:1].[OH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH:16]([NH2:18])[CH3:17] |f:0.1,4.5|
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Name
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|
Quantity
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2.64 g
|
Type
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reactant
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Smiles
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Cl.C(C1=CC=CC=C1)OC1=C(C=CC=C1)C(C)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A mixture obtained
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Type
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CUSTOM
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Details
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was subjected to hydrogenation at room temperature
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Type
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CUSTOM
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Details
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normal pressure, whereby 256 ml of hydrogen was absorbed
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Type
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FILTRATION
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Details
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After filtering off the catalyst
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
Cl.OC1=C(C=CC=C1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |